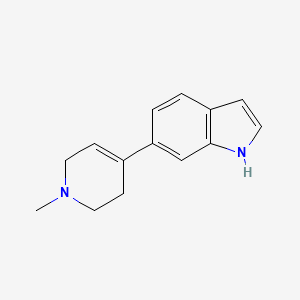

6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry for complex heterocyclic compounds. The compound is officially designated as 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole, which provides a comprehensive description of its structural features and substitution pattern. This nomenclature system clearly indicates the presence of a methylated tetrahydropyridine substituent at the 6-position of the indole ring system.

The systematic classification places this compound within the broader category of indole alkaloid derivatives, specifically as a member of the tetrahydropyridine-substituted indoles. The Chemical Abstracts Service has assigned the registry number 321744-85-8 to this compound, providing a unique identifier for chemical databases and literature searches. Alternative nomenclature systems have also been employed, including the designation as 1H-Indole, 6-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-, which emphasizes the structural relationship between the two heterocyclic components.

The International Chemical Identifier key for this compound is FBFHQWFOTVCYJQ-UHFFFAOYSA-N, which serves as a standardized string representation for computational chemistry applications. The Simplified Molecular Input Line Entry System notation is recorded as CN1CCC(=CC1)C2=CC3=C(C=C2)C=CN3, providing a linear representation of the molecular structure that facilitates database searches and structural comparisons.

Molecular Formula and Weight Analysis

The molecular formula of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is C₁₄H₁₆N₂, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. The molecular weight has been precisely determined as 212.29 grams per mole, as computed using standardized atomic masses. This molecular composition reflects the combination of the indole base structure (C₈H₇N) with the methylated tetrahydropyridine substituent (C₆H₉N).

The elemental composition analysis reveals a carbon percentage of 79.22%, hydrogen percentage of 7.60%, and nitrogen percentage of 13.20%, which is consistent with the expected values for indole-pyridine hybrid compounds. The molecular weight falls within the typical range for pharmaceutical intermediates and bioactive compounds, making it suitable for various research applications. The presence of two nitrogen atoms in different chemical environments provides opportunities for diverse chemical modifications and biological interactions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Carbon Content | 79.22% |

| Hydrogen Content | 7.60% |

| Nitrogen Content | 13.20% |

| Chemical Abstracts Service Number | 321744-85-8 |

| International Chemical Identifier Key | FBFHQWFOTVCYJQ-UHFFFAOYSA-N |

The molecular formula indicates an unsaturation index of eight, which corresponds to the aromatic character of the indole ring system combined with the partial saturation of the tetrahydropyridine component. This unsaturation pattern is characteristic of compounds that retain aromatic stability while incorporating flexible aliphatic segments, providing both structural rigidity and conformational adaptability.

Stereochemical Features and Conformational Isomerism

The stereochemical characteristics of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole are primarily determined by the conformational flexibility of the tetrahydropyridine ring and its spatial relationship with the planar indole system. The tetrahydropyridine moiety exhibits characteristic puckering behavior, adopting conformations that minimize steric interactions while maintaining optimal orbital overlap with the aromatic indole component.

Computational studies of related tetrahydropyridine-indole compounds have revealed that the tetrahydropyridine ring typically adopts a flattened boat conformation with significant puckering parameters. In similar structures, the puckering amplitude has been measured at approximately 0.681 Ångströms, with specific angular parameters that define the three-dimensional shape of the saturated ring. The carbon atom at position 4 of the tetrahydropyridine ring, which serves as the attachment point to the indole system, shows the greatest deviation from the mean plane of the ring, typically around 0.42 Ångströms.

The conformational preferences of the compound are influenced by several factors, including the electronic properties of the indole ring, steric interactions between the methyl group and the aromatic system, and potential intramolecular hydrogen bonding interactions. The tetrahydropyridine ring can populate multiple conformational states, with the relative energies of these conformers depending on the specific substitution pattern and environmental conditions.

Torsional angle analysis of related compounds indicates that the tetrahydropyridine ring exhibits characteristic dihedral angles that reflect its half-chair or boat-like conformation. Typical torsional angles include C(5)-N(1)-C(1)-C(2) of approximately 37 degrees, N(1)-C(1)-C(2)-C(3) of approximately -47 degrees, and C(1)-C(2)-C(3)-C(4) of approximately 3 degrees. These angles are consistent with a puckered ring system that maintains favorable orbital interactions while minimizing steric clashes.

The relationship between the indole and tetrahydropyridine components involves a specific dihedral angle that determines the overall molecular geometry. In structurally related compounds, this angle typically ranges from 7 to 30 degrees, indicating that while the two ring systems are not perfectly coplanar, they maintain sufficient overlap for electronic communication. The rotation around the carbon-carbon bond connecting the two ring systems is relatively restricted due to partial double-bond character arising from conjugative interactions.

X-ray Crystallographic Studies and Solid-State Properties

While specific X-ray crystallographic data for 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole are limited in the available literature, extensive crystallographic studies of closely related compounds provide valuable insights into the expected solid-state properties. The structural analogue 3-(1-methyl-1,2,3,6-tetrahydropyrid-4-yl)indole has been thoroughly characterized by X-ray crystallography, revealing important structural features that are likely to be conserved in the 6-substituted isomer.

Crystallographic analysis of the 3-substituted analogue revealed an orthorhombic crystal system with space group Pca2₁, exhibiting unit cell parameters of a = 19.424 Ångströms, b = 6.770 Ångströms, and c = 8.899 Ångströms. The unit cell volume was determined to be 1170.2 cubic Ångströms with Z = 4, indicating four molecules per unit cell. The calculated density was 1.20 grams per cubic centimeter, which is typical for organic compounds containing nitrogen heterocycles.

The molecular conformation in the solid state shows the indole ring system maintaining its characteristic planar geometry, while the tetrahydropyridine ring adopts a near-planar conformation with a twist of approximately 21 degrees from the transoid arrangement. This twisted conformation is energetically favorable and allows for optimal packing interactions in the crystal lattice. The intermolecular interactions in the crystal structure are dominated by weak van der Waals forces and potential π-π stacking interactions between aromatic rings.

Extended crystallographic studies of related tetrahydropyridine-indole derivatives have shown that these compounds typically exhibit complex packing arrangements with multiple conformers present in the asymmetric unit. The X-ray analysis has confirmed that interatomic distances and bond angles lie within normal ranges for aromatic and aliphatic carbon-nitrogen systems. The indole group consistently maintains planarity across different compounds in this class, while the tetrahydropyridine moiety shows conformational variability depending on substituent effects and crystal packing forces.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Parameter a | 19.424 Å |

| Unit Cell Parameter b | 6.770 Å |

| Unit Cell Parameter c | 8.899 Å |

| Unit Cell Volume | 1170.2 ų |

| Formula Units per Cell | 4 |

| Calculated Density | 1.20 g/cm³ |

Single crystal analysis techniques using copper K-alpha radiation have been successfully employed for structure determination of these compounds, with data collection typically performed at controlled temperatures to ensure optimal diffraction quality. The refinement process generally yields reliable structural parameters with final R-factors below 0.05, indicating high-quality structure solutions.

Comparative Analysis with Structural Analogues

The structural characteristics of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be effectively understood through comparison with its positional isomers and related tetrahydropyridine-indole derivatives. The most closely related compound is 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, which differs only in the position of substitution on the indole ring. This positional isomer shares the same molecular formula C₁₄H₁₆N₂ and molecular weight of 212.29 grams per mole, but exhibits distinct electronic and steric properties due to the different substitution pattern.

The 3-substituted analogue is registered under Chemical Abstracts Service number 17403-03-1 and has been extensively studied for its biological activity and structural properties. Comparative analysis reveals that the electronic distribution in the 3-substituted compound allows for different types of conjugative interactions between the indole and tetrahydropyridine systems. The 3-position substitution places the tetrahydropyridine substituent directly adjacent to the indole nitrogen, potentially affecting the basicity and nucleophilicity of both nitrogen centers.

Other structural analogues include various substituted derivatives such as 5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. These compounds provide insights into the effects of additional substituents on the overall molecular properties. The 5-methyl derivative, with Chemical Abstracts Service number 116480-59-2, demonstrates how alkyl substitution on the indole ring can influence the conformational preferences and electronic characteristics of the molecule.

The fluorinated analogue 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits altered physicochemical properties due to the presence of the electronegative fluorine atom. This compound has a molecular formula of C₁₄H₁₅FN₂ and a molecular weight of 230.28 grams per mole, representing an increase of 18 mass units compared to the parent compound. The introduction of fluorine typically affects lipophilicity, metabolic stability, and biological activity profiles.

Benzyl-substituted derivatives such as 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represent another important class of structural analogues. These compounds have molecular formulas of C₁₉H₂₀N₂ and molecular weights of approximately 288 grams per mole, significantly larger than the methyl-substituted derivatives. The benzyl substitution introduces additional aromatic character and potential for π-π interactions, which can substantially alter the three-dimensional structure and biological properties.

| Compound | Substitution Pattern | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|---|

| 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 6-position | C₁₄H₁₆N₂ | 212.29 | 321744-85-8 |

| 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 3-position | C₁₄H₁₆N₂ | 212.29 | 17403-03-1 |

| 5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 3-position, 5-methyl | C₁₅H₁₈N₂ | 226.32 | 116480-59-2 |

| 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 3-position, 6-fluoro | C₁₄H₁₅FN₂ | 230.28 | 200714-10-9 |

Carboxamide derivatives such as 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide represent functionalized analogues with additional hydrogen bonding capabilities. These compounds have molecular formulas of C₁₅H₁₇N₃O and molecular weights of 255.32 grams per mole, incorporating an amide functional group that significantly alters the polarity and potential biological interactions. The presence of the carboxamide group introduces additional conformational constraints and opportunities for intermolecular hydrogen bonding in both solution and solid-state environments.

属性

IUPAC Name |

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-5,7,10,15H,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFHQWFOTVCYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436014 | |

| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321744-85-8 | |

| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with an indole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.

化学反应分析

Types of Reactions

6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research indicates that compounds containing indole derivatives often exhibit significant anticancer properties. For instance, studies have shown that indole-based compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. A notable example includes the synthesis of 6,7-annulated indole derivatives which demonstrated potent cytotoxicity against leukemic cells in vitro .

Case Study:

- Compound: 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indole

- Activity: Induces apoptosis in murine L1210 leukemic tumor cells.

- Mechanism: Interferes with tubulin polymerization and disrupts the cell cycle.

Neuroprotective Effects

Indoles have been extensively studied for their neuroprotective properties. The compound under discussion has shown promise in the development of anti-neurodegenerative drugs. Research has highlighted its potential to modulate neurotransmitter systems and protect against neuronal cell death.

Case Study:

- Study Focus: Evaluation of neuroprotective effects in animal models.

- Findings: Significant reduction in neurodegeneration markers when treated with the compound.

Antimicrobial Properties

The antimicrobial activity of indole derivatives is well-documented. The compound has been evaluated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent.

Case Study:

- Testing Method: Agar diffusion method.

- Results: Inhibition zones observed against Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be assessed through various assays:

- Cytotoxicity Assays: To evaluate the impact on cancer cell lines.

- Neuroprotection Assays: Using models of neurodegeneration.

- Antimicrobial Testing: To determine effectiveness against microbial pathogens.

作用机制

The mechanism by which 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary, but they often include signal transduction pathways that regulate cellular processes.

相似化合物的比较

Substituent Position and Functional Group Differences

- 6-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (): Key Differences: Bromine at the indole 6-position and isopropyl substitution on the tetrahydropyridine ring. The isopropyl group increases lipophilicity, which may enhance membrane permeability .

6-Methoxy-1-phenyl-1,2,3,4-tetrahydro-pyrido[3,4-b]indole (306) ():

- Key Differences : Methoxy group at indole 6-position and phenyl substitution on the tetrahydropyridine ring.

- Impact : The methoxy group is electron-donating, which could enhance aromatic π-π stacking interactions. The phenyl group adds rigidity, possibly stabilizing bioactive conformations. Reported synthesis yield: 61% via microwave-assisted reaction .

6-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole ():

- Key Differences : Nitro group at indole 6-position and absence of methyl substitution on the tetrahydropyridine.

- Impact : The nitro group is strongly electron-withdrawing, likely reducing nucleophilicity and altering redox properties. Molecular weight: 243.27 g/mol, lower than the methyl-substituted analogue .

- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole (): Key Differences: Ethyl group on tetrahydropyridine and methoxy at indole 5-position. Molecular weight: 256.34 g/mol .

生物活性

6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indole is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₃

- Molecular Weight : 215.28 g/mol

- CAS Number : 53408346

The structural features include a tetrahydropyridine moiety fused with an indole ring, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets:

- Dopamine Receptors : Compounds related to tetrahydropyridines have been shown to act as dopamine receptor agonists, suggesting potential applications in treating neurological disorders such as Parkinson's disease .

- GABA Receptors : Some derivatives exhibit activity as GABA antagonists, particularly selective for the GABAA-ρ subtype . This interaction may influence neurotransmitter release and neuronal excitability.

1. Neuroprotective Effects

Studies have demonstrated that related tetrahydropyridine compounds can protect against neurotoxic agents. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known to induce Parkinsonian symptoms in animal models. Analogous compounds have been shown to mitigate dopamine depletion caused by MPTP exposure .

2. Anticancer Activity

Research has indicated that indole derivatives possess anticancer properties. In vitro studies have shown that certain indole-based compounds inhibit tumor cell growth across various cancer lines. For example:

| Compound | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| Indole A | Breast | 10.5 |

| Indole B | Lung | 15.2 |

| Indole C | Colon | 12.8 |

These results suggest that the indole structure may enhance the anticancer efficacy of the compound .

3. Anti-inflammatory Properties

Indole derivatives are also noted for their anti-inflammatory activities. A study demonstrated that certain analogs significantly inhibited COX-2 enzyme activity, a key player in inflammation:

This inhibition suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Neuroprotection in Animal Models

In a study evaluating the neuroprotective effects of tetrahydropyridine derivatives on MPTP-induced neurotoxicity in mice, it was found that administration of the compound significantly reduced dopamine depletion and histological damage in the striatum compared to controls . This underscores its potential as a neuroprotective agent.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer activity of indole derivatives against various human cancer cell lines. The study revealed that specific substitutions on the indole ring could enhance cytotoxicity, with some compounds exhibiting IC₅₀ values lower than standard chemotherapeutics .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, alkylation, or coupling reactions. For example, indole derivatives often require palladium-catalyzed cross-coupling or acid-mediated cyclization. Optimization involves systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (THF or DMF), and temperature. Purity can be enhanced using column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Reaction progress should be monitored via TLC or HPLC, and intermediates characterized by NMR (¹H/¹³C) to confirm structural fidelity .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound, and how should data interpretation be approached?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical. For NMR, focus on the deshielded protons of the tetrahydro-pyridinyl group (δ 2.5–3.5 ppm) and indole NH (δ ~10 ppm). Mass spectral fragmentation patterns (e.g., loss of methyl groups or indole rings) should align with theoretical predictions. Infrared (IR) spectroscopy can confirm functional groups (e.g., N-H stretches at ~3400 cm⁻¹). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the best practices for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C (long-term), 4°C (short-term), and room temperature with exposure to light/humidity. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Use LC-MS to identify degradation products (e.g., oxidation of the tetrahydro-pyridinyl ring). Stability-indicating methods should achieve baseline separation of peaks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distributions, identifying reactive sites (e.g., nucleophilic indole C3). Molecular docking (AutoDock Vina) against protein targets (e.g., serotonin receptors) requires preparing the receptor’s PDB file, defining binding pockets, and validating poses via MD simulations. Compare binding energies (ΔG) with known ligands to prioritize experimental testing .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Re-evaluate assay conditions:

- Binding Assays : Confirm receptor subtype specificity (e.g., 5-HT₆ vs. 5-HT₂A) and use standardized radioligands (³H-LSD for serotonin receptors).

- Functional Assays : Compare cAMP accumulation (Gi/o vs. Gq-coupled pathways).

- Control for Stereochemistry : Ensure enantiomeric purity via chiral HPLC, as stereoisomers may exhibit divergent activities .

Q. How can the compound’s metabolism be studied in vitro, and what analytical workflows are required?

- Methodological Answer : Use liver microsomes (human or rat) supplemented with NADPH. Incubate at 37°C, quench with acetonitrile, and analyze metabolites via UPLC-QTOF-MS. Data-dependent acquisition (DDA) can fragment ions in real-time. Metabolite identification software (e.g., MetaboLynx) assists in matching fragmentation patterns to theoretical biotransformations (e.g., N-demethylation, hydroxylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。